Cyclooctanone oxime

Vue d'ensemble

Description

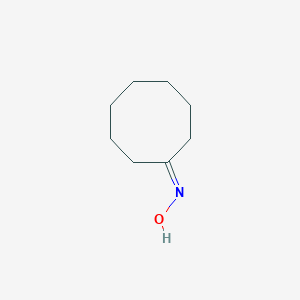

Cyclooctanone oxime is an organic compound with the molecular formula C₈H₁₅NO. It is a derivative of cyclooctanone, where the carbonyl group is converted into an oxime group. This compound is known for its crystalline structure and is used in various chemical reactions and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cyclooctanone oxime can be synthesized through the reaction of cyclooctanone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures. The general reaction is as follows:

Cyclooctanone+Hydroxylamine Hydrochloride→Cyclooctanone Oxime+Water+Sodium Chloride

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous addition of reactants and the use of efficient mixing and temperature control to ensure high yields and purity. The product is then purified through crystallization or distillation.

Analyse Des Réactions Chimiques

Beckmann Rearrangement

The Beckmann rearrangement of cyclooctanone oxime produces cyclooctanolactam , a valuable intermediate for polyamide synthesis. This reaction is catalyzed by cobalt salts combined with Lewis or Brønsted acids , achieving high yields under mild conditions:

| Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|

| CoCl₂ + CF₃SO₃H | 80 | 2 | 96.6 | |

| Co(OAc)₂ + AlCl₃ | 80 | 2 | 89.2 | |

| Co(NO₃)₂ + HClO₄ | 80 | 2 | 85.4 |

Mechanism :

-

Cobalt salts coordinate to the nitrogen atom of the oxime, while Brønsted acids protonate the oxygen, facilitating rearrangement.

-

This dual coordination suppresses side reactions like hydrolysis, enhancing selectivity .

Hydrolysis

This compound undergoes acid- or base-catalyzed hydrolysis to regenerate cyclooctanone :

Conditions :

The reaction is reversible, with equilibrium favoring oxime formation under weakly acidic conditions .

Reduction

Reduction of this compound yields cyclooctylamine , a primary amine with applications in polymer chemistry:

Agents :

Photochemical Chlorination

This compound reacts with nitrosyl chloride (NOCl) under UV light to form 2-chlorothis compound :

Conditions :

This product serves as a precursor for nucleophilic substitution reactions (e.g., with alkoxides or thiols) .

Nucleophilic Substitution

Chlorinated derivatives of this compound undergo substitution with nucleophiles:

Complexation with Metal Salts

This compound forms stable complexes with transition metals (e.g., Co²⁺, Cu²⁺), which are instrumental in catalytic applications:

Applications De Recherche Scientifique

Beckmann Rearrangement

Overview : The Beckmann rearrangement is a crucial reaction where oximes are converted into lactams. Cyclooctanone oxime can undergo this transformation under mild conditions using cobalt salts and Brønsted acids, which enhances the efficiency of the process while minimizing environmental impact.

Research Findings :

- A study demonstrated that this compound can be effectively rearranged to its corresponding lactam using a combination of cobalt tetrafluoroborate and various Brønsted acids at 80°C, achieving high yields with reduced byproduct formation .

- The mechanism involves the coordination of cobalt salts with the nitrogen atom of the oxime, facilitating protonation at the oxygen atom by the acid, which is essential for the rearrangement .

Data Table :

| Catalyst Used | Temperature (°C) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Cobalt Tetrafluoroborate + H2SO4 | 80 | 85 | 2 |

| Cobalt Acetate + HCl | 80 | 90 | 3 |

| Cobalt Chloride + H2SO4 | 80 | 88 | 2.5 |

Synthesis of Other Compounds

This compound serves as a precursor for synthesizing various other chemical compounds. Its derivatives have been studied for their potential biological activities and applications in medicinal chemistry.

Biological Activity :

- Recent advances have highlighted the biological significance of oxime derivatives, including their antimicrobial and anticancer properties. This compound derivatives have shown promise in these areas, making them valuable in pharmaceutical research .

Industrial Applications

This compound is utilized in several industrial processes:

- Chemical Synthesis : It is employed in the synthesis of agrochemicals and pharmaceuticals due to its reactivity and ability to form diverse derivatives.

- Catalytic Processes : The compound is also used in catalytic processes for producing other valuable compounds from ketones, showcasing its versatility in organic synthesis .

Case Studies

- Low Environmental Load Process : A case study focused on developing a low environmental load process for the Beckmann rearrangement involving this compound demonstrated significant improvements in yield and reduction of hazardous waste .

- Oxime Derivatives in Medicine : Another study explored various oxime derivatives, including those derived from this compound, revealing their potential as therapeutic agents against bacterial infections. The results indicated that modifications to the oxime structure could enhance biological activity .

Mécanisme D'action

Cyclooctanone oxime can be compared with other oxime compounds such as cyclohexanone oxime and cyclopentanone oxime. While all these compounds share the oxime functional group, they differ in their ring sizes and chemical properties. This compound is unique due to its eight-membered ring structure, which imparts different steric and electronic properties compared to its smaller-ring counterparts.

Comparaison Avec Des Composés Similaires

- Cyclohexanone oxime

- Cyclopentanone oxime

- Cyclododecanone oxime

Cyclooctanone oxime stands out due to its specific reactivity and applications in various fields.

Activité Biologique

Cyclooctanone oxime, a cyclic oxime derived from cyclooctanone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, effects on various biochemical pathways, and relevant case studies.

This compound is classified as an oxime, a compound formed by the reaction of hydroxylamine with ketones or aldehydes. The general formula for oximes is R1R2C=NOH, where R1 and R2 represent hydrocarbon groups. This compound specifically exhibits properties that allow it to act as a reactivator for acetylcholinesterase (AChE), an enzyme crucial for neurotransmission.

Target of Action

Oximes are known to interact with various biological targets, including kinases. This compound has been shown to inhibit several kinases, which play significant roles in cellular signaling pathways. Notably, it has been reported to inhibit:

- AMP-activated protein kinase (AMPK)

- Phosphatidylinositol 3-kinase (PI3K)

- Cyclin-dependent kinases (CDKs)

- Glycogen synthase kinase 3 (GSK-3α/β)

- Janus kinase (JAK) family members .

These interactions suggest that this compound may influence processes such as cell proliferation, apoptosis, and metabolic regulation.

Biochemical Pathways

The inhibition of kinases by this compound can lead to significant alterations in cellular functions. For instance:

- Cell Cycle Regulation : By inhibiting CDKs, this compound may affect the progression of the cell cycle, potentially leading to growth inhibition in cancer cells.

- Neuroprotection : Its action as an AChE reactivator positions it as a candidate for neuroprotective therapies in conditions like Alzheimer's disease .

Toxicological Studies

Research has indicated that this compound exhibits low toxicity at certain exposure levels. In studies involving animal models, no adverse effects were noted at exposure levels of 0.03 mg/m³. However, higher concentrations did show some toxicity indicators in erythrocytes and other tissues .

Summary of Toxicological Findings

| Exposure Level | Observed Effects | No-Effect Level |

|---|---|---|

| 0.03 mg/m³ | No adverse effects | - |

| 2,500 ppm | Erythrocyte toxicity | Erythrotoxicity |

| 1,250 ppm | Hepatotoxicity in males | Hepatotoxicity |

| 625 ppm | Nasal olfactory epithelial degeneration | Not significantly different from controls |

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of this compound derivatives in cancer treatment. For example:

- Anticancer Activity : A study demonstrated that derivatives of this compound could inhibit the growth of lung cancer cells by inducing apoptosis through the inhibition of specific kinases .

- Anti-inflammatory Properties : Another research indicated that certain oximes could modulate inflammatory responses by inhibiting leukotriene synthesis and reducing COX-2 expression in hepatoma cells .

- Beckmann Rearrangement : this compound has also been utilized in synthetic chemistry through the Beckmann rearrangement to produce lactams under mild conditions, showcasing its utility beyond biological activity .

Propriétés

IUPAC Name |

N-cyclooctylidenehydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-9-8-6-4-2-1-3-5-7-8/h10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPUHSVFNHULJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(=NO)CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20148039 | |

| Record name | Cyclooctanone, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-51-7 | |

| Record name | Cyclooctanone, oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclooctanone oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclooctanone, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.